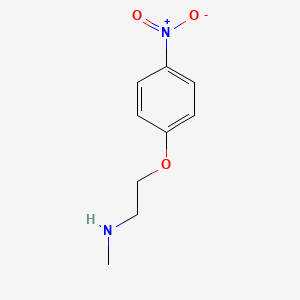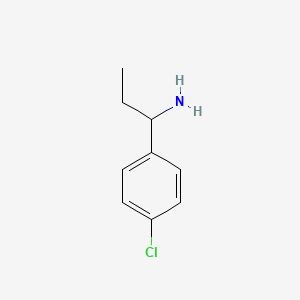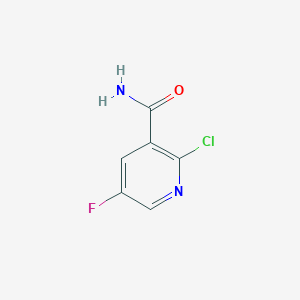
4-Nitro-(2-méthylaminoéthoxy)benzène
Vue d'ensemble
Description
4-Nitro-(2-methylaminoethoxy)benzene is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-(2-methylaminoethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-(2-methylaminoethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie Pharmaceutique
4-Nitro-(2-méthylaminoéthoxy)benzène : est utilisé dans l'industrie pharmaceutique comme précurseur pour la synthèse de divers médicaments. Ses composés dérivés sont souvent employés dans la création de médicaments qui nécessitent une partie nitrobenzène dans leur structure moléculaire. Par exemple, il peut être utilisé dans la synthèse du paracétamol, un analgésique et antipyrétique courant .
Fabrication de Colorants
Dans l'industrie des colorants, ce composé sert d'intermédiaire pour la production de colorants complexes. Sa structure chimique permet l'attachement de divers substituants, permettant la création de colorants avec des propriétés spécifiques pour une utilisation dans les textiles et autres matériaux .
Procédés d'Oxydation Avancée
Le composé est étudié pour sa dégradation dans des procédés d'oxydation avancée comme le procédé d'oxydation de Fenton. Comprendre sa dégradation peut aider au traitement des eaux usées industrielles contenant des composés nitroaromatiques, connus pour leur toxicité et leurs effets cancérogènes potentiels .
Recherche en Catalyse
La recherche sur les catalyseurs acides solides pour la nitration du benzène implique souvent des dérivés du nitrobenzèneThis compound pourrait potentiellement être utilisé pour étudier l'efficacité et la sélectivité de ces catalyseurs dans la production de composés nitroaromatiques .
Sciences de l'environnement
L'impact environnemental de ce composé fait l'objet d'études en raison de sa présence dans les effluents industriels. La recherche sur sa biodégradation et les effets sur les écosystèmes peut conduire à de meilleures mesures de contrôle de la pollution .
Synthèse Organique
En chimie organique, This compound est un réactif précieux pour la synthèse de benzènes polysubstitués. Il peut être utilisé pour introduire des groupes nitro à des positions spécifiques sur les cycles aromatiques, ce qui est crucial pour la synthèse de molécules organiques complexes .
Développement Agrochimique
La partie nitrobenzène est importante dans le développement des produits agrochimiques. Les dérivés du This compound peuvent être utilisés pour créer de nouveaux pesticides et herbicides avec une efficacité améliorée et un impact environnemental réduit .
Science des Matériaux
En science des matériaux, ce composé peut être impliqué dans la synthèse de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques. Sa capacité à subir diverses réactions chimiques en fait un élément de construction polyvalent pour le développement de matériaux avancés .
Safety and Hazards
Mécanisme D'action
Target of Action
Nitro compounds are known to have high anti-infective activity . They are often used as intermediates in the synthesis of dyes, pharmaceuticals, and specialty chemicals .
Mode of Action
Nitro compounds are known to undergo various chemical reactions such as coupling, condensation, and nucleophilic substitution . In the case of azobenzene derivatives, they exhibit a robust and reversible light-induced trans-cis isomerization about the N-N bond .
Biochemical Pathways
Nitro compounds are known to participate in diverse reactions, enabling the synthesis of new compounds . They also play a significant role in organic synthesis, particularly in the production of dyes and pharmaceuticals .
Pharmacokinetics
Nitro compounds generally demonstrate predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Result of Action
Nitro compounds are known to have high anti-infective activity , suggesting that they may have potential antimicrobial effects.
Action Environment
The action, efficacy, and stability of 4-Nitro-(2-methylaminoethoxy)benzene can be influenced by various environmental factors. For instance, the degradation of similar nitro compounds has been studied in the context of advanced oxidation processes . .
Analyse Biochimique
Biochemical Properties
4-Nitro-(2-methylaminoethoxy)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, while the amino group is an electron-donating group. This dual nature influences the compound’s reactivity and interaction with enzymes, proteins, and other biomolecules. For instance, the nitro group can form hydrogen bonds with amino acid residues in proteins, while the amino group can participate in nucleophilic attacks .
Cellular Effects
4-Nitro-(2-methylaminoethoxy)benzene affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with specific receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound may activate or inhibit certain signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
The molecular mechanism of 4-Nitro-(2-methylaminoethoxy)benzene involves its binding interactions with biomolecules. The nitro group can form strong hydrogen bonds with enzymes, leading to enzyme inhibition or activation. Additionally, the amino group can interact with nucleophilic sites on DNA or RNA, potentially affecting gene expression. These interactions can result in changes in cellular function and metabolism .
Propriétés
IUPAC Name |
N-methyl-2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWNEHIJLURBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485309 | |
| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60814-17-7 | |
| Record name | N-Methyl-2-(4-nitrophenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60814-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)


